molecular formula C10H4Cl3FN2 B1450454 2-Chloro-4-(3,4-dichloro-phenyl)-5-fluoro-pyrimidine CAS No. 1364677-46-2

2-Chloro-4-(3,4-dichloro-phenyl)-5-fluoro-pyrimidine

Cat. No.: B1450454
CAS No.: 1364677-46-2
M. Wt: 277.5 g/mol
InChI Key: YXUTWAYNYURLRR-UHFFFAOYSA-N
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Description

2-Chloro-4-(3,4-dichloro-phenyl)-5-fluoro-pyrimidine is a functionalized pyrimidine derivative designed for research and development, particularly in medicinal chemistry and drug discovery. This compound serves as a versatile chemical intermediate for constructing novel small molecules. Its core structure is recognized as a privileged scaffold in the design of protein-protein interaction (PPI) inhibitors . The strategic halogen substitutions (chloro and fluoro) are known to enhance binding affinity and metabolic stability in drug candidates, a principle often leveraged in optimizing pharmacologically active compounds . Researchers value this chemical architecture for its potential application in developing targeted therapies. Pyrimidine-based cores similar to this one are actively investigated as inhibitors for various biological targets. For instance, related compounds have shown promise as inhibitors of viral replication machinery, such as the RNA-dependent RNA polymerase (RdRp) of influenza, by disrupting critical protein-protein interactions within the polymerase complex . Furthermore, the diarylpyrimidine (DAPY) scaffold is a well-established component in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for antiviral research . The structural features of this compound make it a valuable template for generating chemical libraries and exploring new chemical space in the pursuit of novel bioactive agents.

Properties

IUPAC Name

2-chloro-4-(3,4-dichlorophenyl)-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl3FN2/c11-6-2-1-5(3-7(6)12)9-8(14)4-15-10(13)16-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUTWAYNYURLRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC(=NC=C2F)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl3FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-4-(3,4-dichloro-phenyl)-5-fluoro-pyrimidine, a pyrimidine derivative, has garnered attention due to its potential biological activities, particularly in oncology and antimicrobial applications. This compound is characterized by the presence of chlorine and fluorine substituents, which significantly influence its pharmacological properties.

The chemical structure of this compound can be represented as follows:

  • Molecular formula : C10H6Cl3FN
  • Molecular weight : 265.52 g/mol
  • CAS Number : 2927-71-1

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, a related compound showed an IC50 of 5.9 µM against A549 (lung adenocarcinoma) cells, indicating potent antiproliferative effects compared to standard chemotherapeutics like Cisplatin .

Table 1: Cytotoxicity of Pyrimidine Derivatives

CompoundCell LineIC50 (µM)Comparison DrugIC50 (µM)
This compoundA549 (Lung)TBDCisplatin15.37
SW-480 (Colorectal)TBDCisplatin16.1
MCF-7 (Breast)TBDCisplatin3.2

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. In studies involving various bacterial strains, derivatives of pyrimidines have shown efficacy comparable to existing antibiotics such as ampicillin and rifampicin . The incorporation of halogens like chlorine and fluorine enhances lipophilicity and membrane permeability, contributing to increased antibacterial activity.

Table 2: Antimicrobial Efficacy of Pyrimidine Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureusTBD
Escherichia coliTBD
Mycobacterium tuberculosisTBD

The biological activity of this compound is attributed to its ability to interfere with nucleic acid synthesis and function. The fluorine atom enhances the compound's electrophilicity, allowing it to form stable complexes with biological macromolecules such as DNA and RNA polymerases.

Case Studies

In a notable case study focused on the synthesis of glucuronic derivatives of pyrimidines for neoplasm inhibition, it was found that the derivatives exhibited significant cytotoxicity against cancer cell lines while maintaining low toxicity in normal cell lines . This selectivity is crucial for developing safer therapeutic agents.

Scientific Research Applications

Pharmaceutical Applications

The compound is primarily recognized for its role in synthesizing various pharmaceutical agents, particularly those targeting cancer and infectious diseases.

1.1 Anticancer Agents

  • Mechanism of Action : Pyrimidine derivatives, including 2-chloro-4-(3,4-dichloro-phenyl)-5-fluoro-pyrimidine, have been studied for their ability to inhibit nucleic acid synthesis, making them potential candidates for anticancer therapies.
  • Case Study : Research has shown that modifications in the pyrimidine structure can enhance the efficacy of these compounds against specific cancer cell lines. For instance, derivatives have been tested for their cytotoxicity against human lung and breast cancer cells, demonstrating significant growth inhibition (Tageldin et al., 2021) .

1.2 Antiviral Agents

  • Synthesis of Nucleoside Analogues : The compound serves as a precursor in the synthesis of antiviral agents like 5-fluorocytosine, which is effective against fungal infections and certain viral diseases. The process involves chlorination and subsequent reactions with ammonia to yield active pharmaceutical ingredients (API) .

Agrochemical Applications

In addition to its pharmaceutical uses, this compound has applications in agrochemicals.

2.1 Pesticide Development

  • Herbicidal Activity : Research indicates that pyrimidine derivatives exhibit herbicidal properties. They can inhibit specific enzymes involved in plant growth, thus serving as effective herbicides.

2.2 Synergistic Effects

  • Combination Formulations : Studies have explored the synergistic effects of combining this compound with other agrochemicals to enhance efficacy against resistant weed species .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) of pyrimidine derivatives is crucial for optimizing their pharmacological properties.

Key Findings:

  • Variations in substituents at different positions on the pyrimidine ring significantly affect biological activity.
  • For example, altering the halogen substituents can enhance binding affinity to target receptors such as 5-HT2C receptors, which are implicated in various central nervous system disorders .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues and their substitution patterns:

Compound Name Substituents (Positions) Key Functional Groups Applications/Activity Reference
2-Chloro-4-(3,4-dichloro-phenyl)-5-fluoro-pyrimidine Cl (2), 3,4-Cl₂Ph (4), F (5) Pyrimidine, dichlorophenyl, fluorine Under investigation (potential AED*)
2-(2-Fluoro-substituted phenyl)-5-chloro-4-pyrimidinecarboxylate F (phenyl), Cl (5), COOR (4) Pyrimidine, carboxylate ester Herbicidal activity
4-Chloro-5-fluoro-2-methylpyridine Cl (4), F (5), CH₃ (2) Pyridine, methyl Intermediate in drug synthesis
2,4-Dichloro-5-fluoropyrimidine Cl (2,4), F (5) Pyrimidine Agrochemical precursor
5-Chloro-2,6-difluoropyrimidin-4-amine Cl (5), F (2,6), NH₂ (4) Pyrimidine, amine Not specified (GHS safety data)

*AED: Antiepileptic Drug

Key Observations :

  • Positional Effects : The dichlorophenyl group at position 4 in the target compound distinguishes it from simpler analogues like 2,4-dichloro-5-fluoropyrimidine , which lacks aromatic substituents. This likely enhances binding to hydrophobic protein pockets.
  • Functional Group Impact : The carboxylate ester in 2-(2-fluoro-substituted phenyl)-5-chloro-4-pyrimidinecarboxylate increases polarity, favoring herbicidal activity via plant enzyme inhibition, whereas the target compound’s lipophilic substituents may optimize CNS penetration for anticonvulsant applications .

Pharmacological Activity Comparisons

While direct data for the target compound is unavailable, its dichlorophenyl group may enhance potency compared to triazole-substituted analogues due to improved receptor affinity.

Table: Anticonvulsant Activity of Pyrimidine Derivatives

Compound MES ED₅₀ (mg/kg) scMET ED₅₀ (mg/kg) Neurotoxicity (Rotarod) Reference
2-Chloro-4-(triazol-1-yl)thienopyrimidine 30–100 Inactive Low
Carbamazepine (reference) 10–30 Inactive Moderate
Target Compound* Not reported Not reported Not reported

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Chloro-4-(3,4-dichloro-phenyl)-5-fluoro-pyrimidine typically involves:

  • Preparation of a suitably halogenated pyrimidine core, such as 2,4-dichloro-5-fluoropyrimidine.
  • Introduction of the 3,4-dichlorophenyl substituent at the 4-position of the pyrimidine ring via nucleophilic aromatic substitution or cross-coupling methods.
  • Control of regioselectivity to maintain chlorine at the 2-position and fluorine at the 5-position.

Preparation of 2,4-Dichloro-5-fluoropyrimidine Core

This intermediate is crucial for subsequent functionalization and is prepared by halogenation of fluorinated pyrimidinones or fluorouracil derivatives.

Chlorination of 5-Fluorouracil or 5-Fluoropyrimidinones

  • Method A: Phosphorus Oxychloride (POCl3) Chlorination

    A widely used industrial method involves reacting 5-fluorouracil or 5-fluoro-2-methoxy-4(3H)-pyrimidinone with phosphorus oxychloride in the presence of a base such as N,N-dimethylaniline or tertiary amines. The reaction is typically conducted at elevated temperatures (100–125 °C) under inert atmosphere.

    • Example: 5-fluoro-2-methoxy-4(3H)-pyrimidinone (10 g) with N,N-dimethylaniline (4.5 g) in o-dichlorobenzene heated to 110 °C; phosphorus oxychloride (24.5 g) added dropwise; stirred at 120–125 °C for 4 hours. Yield of 2,4-dichloro-5-fluoropyrimidine was 81% with 11.8% content by weight in the organic layer.
  • Method B: Triphosgene and Tertiary Amine Catalysis

    An alternative greener and more efficient method uses triphosgene (bis(trichloromethyl)carbonate) as the chlorinating agent, with tertiary amine catalysts such as triethylamine or trimethylamine at room temperature, followed by reflux (2–24 hours).

    • The process involves slow addition of 5-fluorouracil, triphosgene, and trichloroethylene into a tertiary amine catalyst, refluxing, phase separation, and distillation to isolate 2,4-dichloro-5-fluoropyrimidine with purity >98% and yields comparable to traditional methods.
Parameter Method A (POCl3) Method B (Triphosgene)
Chlorinating agent Phosphorus oxychloride (POCl3) Triphosgene
Catalyst/Base N,N-dimethylaniline or tertiary amines Tertiary amines (e.g., triethylamine)
Temperature 100–125 °C Room temperature + reflux (2–24 h)
Solvent o-Dichlorobenzene, o-dichlorobenzene Trichloroethylene
Yield ~81% Comparable to POCl3 method
Product purity ~92–95% >98%
Environmental aspects Generates phosphoric acid waste Less corrosive, no phosphoric acid waste

Introduction of the 3,4-Dichlorophenyl Group at the 4-Position

The 4-position substitution with a 3,4-dichlorophenyl group is typically achieved by nucleophilic aromatic substitution or coupling reactions on the 2,4-dichloro-5-fluoropyrimidine intermediate.

  • The chlorine at the 4-position is displaced selectively by the 3,4-dichlorophenyl nucleophile under controlled conditions, preserving the chlorine at the 2-position and fluorine at the 5-position.
  • Commonly, aromatic nucleophiles or organometallic reagents derived from 3,4-dichlorophenyl are reacted with the dichloropyrimidine intermediate in polar aprotic solvents under reflux.

While specific detailed procedures for this step are less commonly disclosed in patents and literature, the general approach follows established nucleophilic substitution on halogenated pyrimidines.

Alternative Synthetic Routes and Catalysts

  • Use of Quaternary Ammonium or Phosphonium Salts

    Some methods employ quaternary ammonium or phosphonium salts as catalysts to facilitate chlorination and substitution reactions, improving yield and purity.

  • Solvent Effects

    Nitrobenzene has been reported as an effective solvent for chlorination reactions, sometimes allowing catalyst-free conditions with high yields and purity.

  • Catalyst Variations

    Catalysts such as 4-dimethylaminopyridine (DMAP) have been used to enhance chlorination efficiency and facilitate product isolation by distillation.

Summary Table of Key Preparation Methods

Step Reagents & Conditions Yield & Purity Notes
Chlorination of fluoropyrimidinone POCl3, N,N-dimethylaniline, o-dichlorobenzene, 110–125 °C, 4 h 81%, ~92–95% purity Industrially established, generates acidic waste
Chlorination using triphosgene Triphosgene, tertiary amine catalyst, trichloroethylene, RT + reflux 2–24 h >98% purity, high yield Greener, simpler operation, less waste
Substitution with 3,4-dichlorophenyl Nucleophilic aromatic substitution on 2,4-dichloro-5-fluoropyrimidine Not explicitly reported Requires controlled conditions to maintain regioselectivity
Catalyst-assisted chlorination POCl3, DMAP, nitrobenzene solvent, moderate temp Higher yield, low by-products Enables distillation recovery of catalyst and solvent

Research Findings and Industrial Considerations

  • The triphosgene method reduces environmental impact by avoiding phosphoric acid waste and corrosive reagents, making it favorable for scale-up and industrial application.
  • Use of nitrobenzene solvent and DMAP catalyst allows better catalyst recovery and reduces purification complexity.
  • The high purity (>98%) of 2,4-dichloro-5-fluoropyrimidine obtained by these methods ensures suitability for further functionalization to obtain 2-chloro-4-(3,4-dichlorophenyl)-5-fluoropyrimidine.
  • Reaction times vary from 4 hours (POCl3 method) to up to 24 hours (triphosgene method), balanced against environmental and operational advantages.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-4-(3,4-dichloro-phenyl)-5-fluoro-pyrimidine, and how is its structural integrity validated?

  • Synthesis : The compound can be synthesized via cross-coupling reactions such as Suzuki-Miyaura coupling, where halogenated pyrimidine intermediates react with boronic acid derivatives of substituted phenyl groups. For example, highlights the use of palladium catalysts for analogous pyrimidine derivatives .
  • Structural Validation : Single-crystal X-ray diffraction (SC-XRD) is critical for confirming the molecular geometry. reports an R factor of 0.055 and wR factor of 0.153 for a related pyrimidine structure, demonstrating precise atomic positioning . Additional characterization includes 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) to verify substituent placement and molecular weight .

Q. Which analytical techniques are recommended to assess the purity and stability of this compound under varying storage conditions?

  • Purity Analysis :

  • HPLC : Reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water gradient) can achieve >98% purity, as described in for similar halogenated pyrimidines .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability; decomposition temperatures above 200°C suggest suitability for high-temperature reactions .
    • Stability Protocols : Store at -20°C in inert atmospheres (argon) to prevent hydrolysis of chloro/fluoro substituents. emphasizes separating reactive waste to avoid degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound, particularly in enzyme inhibition assays?

  • Mechanistic Insights : Structural features like the 3,4-dichlorophenyl group may influence steric hindrance or electronic interactions with target enzymes. suggests substituent polarity (e.g., trifluoromethyl groups) modulates receptor binding affinity, which could explain variability in IC50_{50} values across studies .
  • Experimental Design :

  • Control Experiments : Include positive controls (e.g., known inhibitors) and validate assay conditions (pH, temperature) to isolate compound-specific effects.
  • Dose-Response Curves : Use at least six concentration points to improve IC50_{50} accuracy, as demonstrated in for analogous pyrimidines .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(3,4-dichloro-phenyl)-5-fluoro-pyrimidine
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-(3,4-dichloro-phenyl)-5-fluoro-pyrimidine

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